molecular formula C20H21NO13 B2544251 Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate CAS No. 148579-83-3

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Cat. No.: B2544251
CAS No.: 148579-83-3
M. Wt: 483.382
InChI Key: LPLDMUGULFEJJK-KVIJGQROSA-N
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Description

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a useful research compound. Its molecular formula is C20H21NO13 and its molecular weight is 483.382. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Polymer Research

Research in synthetic chemistry often explores the development of novel compounds with specific functional groups, such as acetyl or nitro groups, which can be used in various applications including material science, drug development, and analytical chemistry. A review by Amit, Zehavi, and Patchornik (1974) discusses the utilization of photosensitive protecting groups in synthetic chemistry, highlighting the potential for innovative applications in the development and manipulation of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formyl-4-nitrophenoxy)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-13(21(27)28)7-12(14)8-22/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLDMUGULFEJJK-KVIJGQROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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